

N-Ethyl-N-nitroso-1-propanamine-d4 CAS number and molecular formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N-Ethyl-N-nitroso-1-propanamine-d4*

Cat. No.: B12394485

[Get Quote](#)

An In-depth Technical Guide to N-Ethyl-N-nitroso-1-propanamine-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Ethyl-N-nitroso-1-propanamine-d4 is the deuterium-labeled analogue of N-Ethyl-N-nitroso-1-propanamine (NEPA), a member of the nitrosamine class of compounds. Nitrosamines are a significant concern for the pharmaceutical industry due to their classification as probable human carcinogens. Regulatory bodies worldwide mandate strict control and monitoring of these impurities in drug substances and products. The use of stable isotope-labeled internal standards, such as **N-Ethyl-N-nitroso-1-propanamine-d4**, is the gold standard for the accurate quantification of nitrosamine impurities via mass spectrometry-based methods.^[1]

This technical guide provides comprehensive information on the properties, synthesis, and analytical applications of **N-Ethyl-N-nitroso-1-propanamine-d4**, with a focus on its role as an internal standard in quantitative workflows.

Compound Identification and Properties

The fundamental properties of **N-Ethyl-N-nitroso-1-propanamine-d4** are summarized below. There is some ambiguity in the publicly available literature regarding the specific CAS number

for this deuterated compound; however, 2733722-83-1 is frequently cited by chemical suppliers.[\[2\]](#)[\[3\]](#)[\[4\]](#) The CAS number for the non-deuterated parent compound is 25413-61-0.[\[5\]](#)[\[6\]](#)

Table 1: Compound Identification

Parameter	Value	Source(s)
Chemical Name	N-Ethyl-N-nitroso-1-propanamine-d4	N/A
CAS Number	2733722-83-1	[2] [3] [4]
Molecular Formula	C ₅ H ₈ D ₄ N ₂ O	[1] [3] [4] [5] [7] [8] [9]

| Synonyms | N-Ethyl-N-nitrosopropylamine-d4, Propylethylnitrosamine-d4, N-ethyl-N-propylnitrous amide-d4 [\[1\]](#)[\[7\]](#)[\[8\]](#)[\[10\]](#) |

Table 2: Physicochemical and Analytical Data

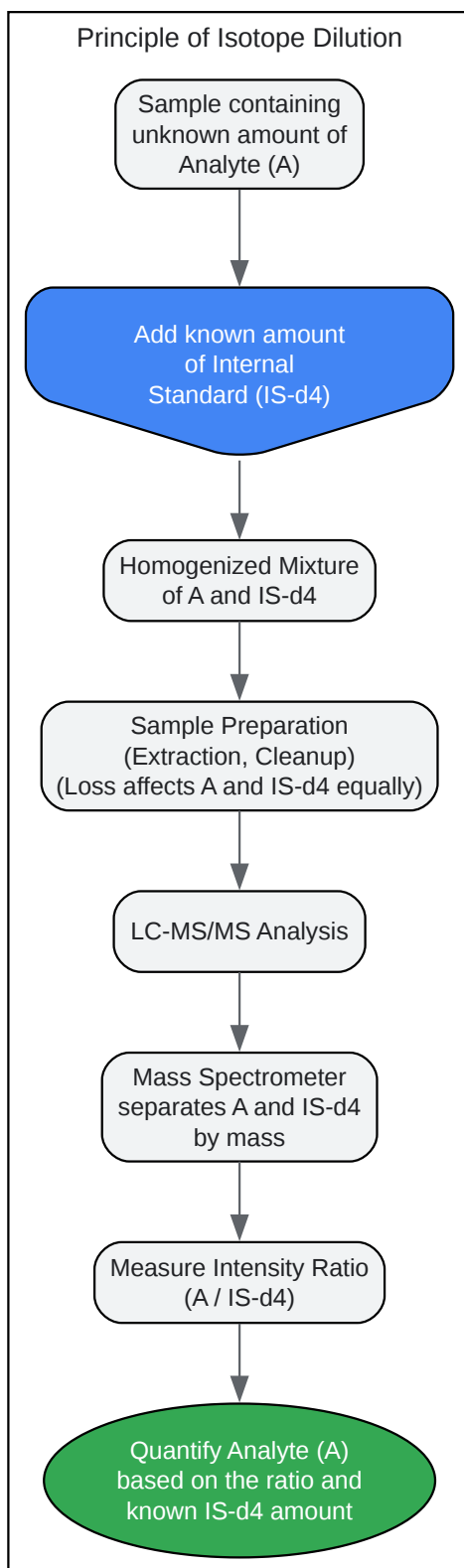
Parameter	Value	Source(s)
Molecular Weight	120.19 g/mol	[1] [3] [4] [5] [7] [9]
Purity (by HPLC)	94.87%	[5] [7]
Solubility	10 mM in DMSO	[4]
Storage Condition	Refrigerator (2-8°C) for long-term storage	[5] [7]

| Primary Application | Internal standard for quantitative analysis by GC-MS or LC-MS [\[2\]](#)[\[3\]](#) |

The Principle of Isotope Dilution Mass Spectrometry

N-Ethyl-N-nitroso-1-propanamine-d4 serves as an ideal internal standard for quantifying its non-deuterated counterpart. The principle, known as isotope dilution, relies on the near-identical chemical and physical properties of the analyte and its stable isotope-labeled version. [\[1\]](#) Because the deuterated standard behaves like the native analyte during sample

preparation, extraction, and chromatographic separation, it can accurately account for any analyte loss during the analytical process.^{[1][11]} In the mass spectrometer, the deuterated standard is distinguished from the native analyte by its higher mass, allowing for a precise ratiometric quantification that corrects for variations in sample matrix effects and instrument response.



[Click to download full resolution via product page](#)

Caption: The core principle of isotope dilution mass spectrometry.

Experimental Protocols

Example Synthesis of N-Nitrosamines

While a specific synthesis protocol for **N-Ethyl-N-nitroso-1-propanamine-d4** is proprietary to manufacturers, a general and modern method for synthesizing N-nitrosamines involves the reaction of a secondary amine with a nitrosating agent like tert-butyl nitrite (TBN).^{[12][13]} This approach is often preferred over traditional methods using sodium nitrite and mineral acids due to its milder, acid-free conditions and simpler product isolation.^{[12][13]}

Methodology:

- **Reactant Preparation:** The secondary amine precursor, N-Ethyl-1-propanamine-d4, is obtained commercially or synthesized via deuteration of appropriate starting materials.
- **Nitrosation Reaction:** N-Ethyl-1-propanamine-d4 is reacted with tert-butyl nitrite (TBN). The reaction is typically performed under solvent-free conditions or in a suitable organic solvent.
- **Reaction Conditions:** The mixture is stirred at room temperature or with gentle heating until the reaction is complete, as monitored by an appropriate technique (e.g., TLC or GC).
- **Workup and Purification:** The reaction mixture is concentrated under reduced pressure to remove volatile by-products like tert-butanol. The resulting crude product, **N-Ethyl-N-nitroso-1-propanamine-d4**, is then purified using column chromatography to achieve high purity.

Quantitative Analysis of NEPA in a Drug Product by LC-MS/MS

This protocol describes a representative method for quantifying N-Ethyl-N-nitroso-1-propanamine (NEPA) in a drug substance using **N-Ethyl-N-nitroso-1-propanamine-d4** as an internal standard.

4.2.1 Materials and Reagents

- **Analytes:** N-Ethyl-N-nitroso-1-propanamine (NEPA) reference standard, **N-Ethyl-N-nitroso-1-propanamine-d4** (Internal Standard, IS).

- Solvents: Methanol (LC-MS grade), Water (LC-MS grade), Formic Acid (LC-MS grade).
- Drug Substance: The pharmaceutical material to be tested.

4.2.2 Solution Preparation

- Standard Stock Solution (SSS) of NEPA: Prepare a 1.0 µg/mL solution of NEPA in methanol.
- Internal Standard (IS) Stock Solution: Prepare a 1.0 µg/mL solution of **N-Ethyl-N-nitroso-1-propanamine-d4** in methanol.
- Working IS Solution: Dilute the IS Stock Solution with methanol to a final concentration of 20 ng/mL.
- Calibration Curve Standards: Serially dilute the SSS of NEPA with methanol to prepare a series of calibration standards ranging from 0.5 ng/mL to 100 ng/mL. Spike each calibration standard with the Working IS Solution to achieve a final IS concentration of 10 ng/mL in each vial.
- Sample Preparation:
 - Accurately weigh 100 mg of the drug substance into a centrifuge tube.
 - Add 1.0 mL of the Working IS Solution (20 ng/mL). This spikes the sample with a known amount of the internal standard.
 - Add 1.0 mL of methanol.
 - Vortex the tube for 5 minutes to dissolve the drug substance and ensure homogeneity.
 - Centrifuge the sample to pellet any undissolved excipients.
 - Transfer the supernatant to an LC-MS vial for analysis.

4.2.3 Instrumental Conditions (LC-MS/MS)

- LC System: UHPLC system.

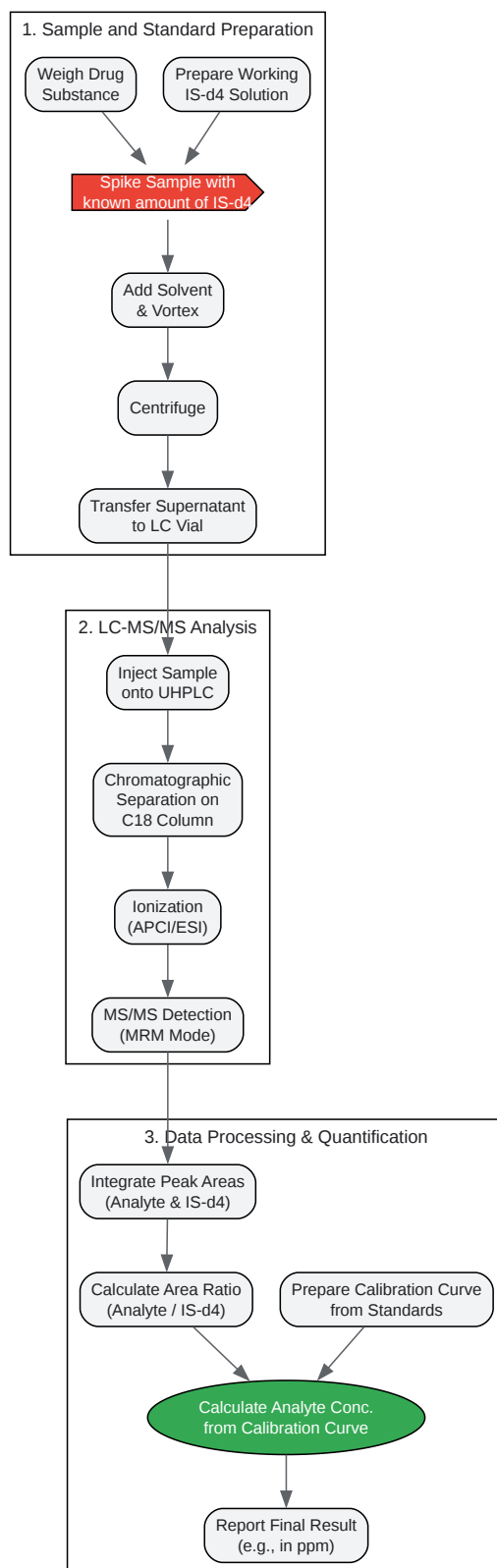
- Column: C18 stationary phase (e.g., Xselect® HSS T3, 15 cm × 3 mm, 3.5 µm).[7]
- Mobile Phase A: 0.1% Formic Acid in Water.[7]
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile/Methanol (2:8).[7]
- Gradient Elution: A typical gradient would start at 5% B, ramp up to 100% B to elute the analytes, and then return to initial conditions for re-equilibration.[7]
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 µL.
- MS System: Triple Quadrupole Mass Spectrometer.
- Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI). APCI often shows higher signals for nitrosamines.[7][14]
- Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions (Example):
 - NEPA (Analyte): Precursor Ion (Q1) > Product Ion (Q3)
 - NEPA-d4 (IS): Precursor Ion+4 (Q1) > Product Ion (Q3)

4.2.4 Data Analysis

- Generate a calibration curve by plotting the ratio of the peak area of the NEPA to the peak area of the NEPA-d4 internal standard against the concentration of the NEPA calibration standards.
- Calculate the peak area ratio for the unknown sample.
- Determine the concentration of NEPA in the sample by interpolating its peak area ratio from the linear regression of the calibration curve.

Workflow and Data Visualization

The following diagram illustrates the complete analytical workflow for the quantification of a target nitrosamine impurity in a pharmaceutical sample using its deuterated analogue as an internal standard.



[Click to download full resolution via product page](#)

Caption: Analytical workflow for nitrosamine quantification.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. Nitrosamine Testing using LC-MS Methods from the USP General Chapter <1469> | Separation Science [sepscience.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. immunomart.com [immunomart.com]
- 5. clearsynth.com [clearsynth.com]
- 6. nighochem.com [nighochem.com]
- 7. A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. shimadzu.com [shimadzu.com]
- 9. clinivex.com [clinivex.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. Buy Deuterated Nitrosamine Standards Online | Advent [adventchembio.com]
- 12. schenautomacao.com.br [schenautomacao.com.br]
- 13. An efficient synthesis of N-nitrosamines under solvent, metal and acid free conditions using tert-butyl nitrite - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- To cite this document: BenchChem. [N-Ethyl-N-nitroso-1-propanamine-d4 CAS number and molecular formula]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12394485#n-ethyl-n-nitroso-1-propanamine-d4-cas-number-and-molecular-formula\]](https://www.benchchem.com/product/b12394485#n-ethyl-n-nitroso-1-propanamine-d4-cas-number-and-molecular-formula)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com